molecular formula C20H22ClN3O3 B6543297 4-chloro-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)benzamide CAS No. 1021219-60-2

4-chloro-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)benzamide

Cat. No.: B6543297
CAS No.: 1021219-60-2
M. Wt: 387.9 g/mol
InChI Key: PSHYDCBXFLCHIY-UHFFFAOYSA-N
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Description

4-Chloro-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with chloro, methylpropanamide, and phenyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)benzamide typically involves multiple steps, starting with the formation of the benzamide core. The reaction conditions often require the use of strong bases or acids to facilitate the formation of amide bonds. The specific synthetic route may vary depending on the desired yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chloro group makes it susceptible to nucleophilic substitution reactions, while the amide groups can participate in condensation reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 4-Chloro-N-methylpyridine-2-carboxamide: Similar structure with a pyridine ring instead of a benzene ring.

  • 4-Chloro-N-methyl-2-pentanamine: Contains a pentanamine group instead of a phenyl group.

  • 4-Chloro-3-methoxy-2-methylpyridine N-oxide: Features a methoxy group and a pyridine ring.

Uniqueness: 4-Chloro-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)benzamide stands out due to its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in various scientific and industrial fields.

Properties

IUPAC Name

N-[2-[(4-chlorobenzoyl)amino]ethyl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-13(2)18(25)24-17-9-5-15(6-10-17)20(27)23-12-11-22-19(26)14-3-7-16(21)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHYDCBXFLCHIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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